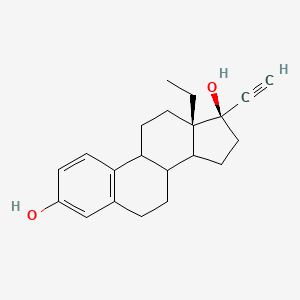
18-Methylethynyl estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Methylethynyl estradiol is a synthetic estrogenic compound derived from estradiol. It is structurally modified to enhance its stability and bioavailability. This compound is primarily used in hormonal therapies and contraceptives due to its potent estrogenic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methylethynyl estradiol typically involves the modification of estradiol or its derivatives. One common method is the ethynylation of estradiol at the 18th carbon position. This process can be achieved through the following steps:
Starting Material: Estradiol or a suitable derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale ethynylation reactions using industrial reactors.
Purification: Industrial purification techniques such as large-scale chromatography or crystallization.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 18-Methylethynyl estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
18-Methylethynyl estradiol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of ethynylated steroids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Utilized in hormonal therapies and contraceptives due to its potent estrogenic activity.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
18-Methylethynyl estradiol exerts its effects by binding to estrogen receptors (ERs) in target cells. The binding of the compound to ERs activates the receptor, leading to the transcription of estrogen-responsive genes. This process involves:
Molecular Targets: Estrogen receptors (ERα and ERβ).
Pathways Involved: Activation of the estrogen receptor signaling pathway, leading to changes in gene expression and cellular function
Comparison with Similar Compounds
Ethinyl estradiol: Another synthetic estrogen used in contraceptives.
Estradiol valerate: A prodrug of estradiol used in hormone replacement therapy.
Estetrol: A natural estrogen with a unique pharmacological profile
Comparison: 18-Methylethynyl estradiol is unique due to its specific structural modification, which enhances its stability and bioavailability compared to other estrogens. This makes it particularly effective in hormonal therapies and contraceptives .
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(13S,17R)-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,6,8,13,17-19,22-23H,3,5,7,9-12H2,1H3/t17?,18?,19?,20-,21-/m0/s1 |
InChI Key |
VDKWHNVDYOVIIX-VYJKVFMHSA-N |
Isomeric SMILES |
CC[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















